1-(4-Hydroxyphenyl)dodecan-1-one
Overview
Description
1-(4-Hydroxyphenyl)dodecan-1-one is an organic compound with the molecular formula C18H28O2. It is a derivative of dodecanoic acid and features a hydroxyphenyl group attached to a dodecanone backbone.
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)dodecan-1-one is the enzyme 17beta-Hydroxysteroid Dehydrogenase 3 (17β-HSD3) . This enzyme plays a crucial role in the biosynthesis of androgens, specifically testosterone, in the male body .
Mode of Action
This inhibition could potentially disrupt the normal biosynthesis of androgens, leading to changes in hormone levels .
Biochemical Pathways
The compound’s inhibition of 17β-HSD3 affects the androgen biosynthesis pathway . This pathway is responsible for the conversion of androstenedione to testosterone, a critical step in the production of male sex hormones .
Result of Action
The inhibition of 17β-HSD3 by this compound could lead to decreased testosterone levels . This could potentially have wide-ranging effects on the body, given the role of testosterone in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)dodecan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxyacetophenone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)dodecan-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
1-(4-Hydroxyphenyl)dodecan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Hydroxyacetophenone: Shares the hydroxyphenyl group but has a shorter carbon chain.
Dodecanoic Acid: Lacks the hydroxyphenyl group but has a similar carbon chain length.
1-(4-Benzylpiperazin-1-yl)dodecan-1-one: A derivative with a different functional group attached to the dodecanone backbone
Uniqueness: 1-(4-Hydroxyphenyl)dodecan-1-one is unique due to its combination of a long carbon chain and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-18(20)16-12-14-17(19)15-13-16/h12-15,19H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPEACAJAMZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342924 | |
Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-74-4 | |
Record name | 1-(4-Hydroxyphenyl)-1-dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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